Gemigliptin

Descripción

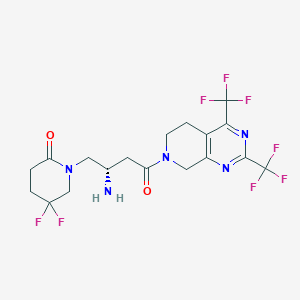

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPRRQZNBDYKLH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F8N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030150 | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911637-19-9 | |

| Record name | Gemigliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911637-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemigliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemigliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Synthesis of Gemigliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. This document provides an in-depth overview of its chemical architecture and a detailed examination of its synthetic pathways. The content herein is intended to serve as a comprehensive resource for researchers, chemists, and pharmaceutical development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process to facilitate a deeper understanding and further investigation of this important anti-diabetic compound.

Chemical Structure and Properties

This compound is chemically known as (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one. Its molecular structure is characterized by a complex heterocyclic system, incorporating a trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core linked to a β-amino acid derivative which, in turn, is attached to a difluoropiperidinone moiety.

Below is a summary of its key chemical identifiers and properties:

| Identifier | Value | Reference |

| IUPAC Name | (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one | |

| CAS Number | 911637-19-9 | |

| Molecular Formula | C₁₈H₁₉F₈N₅O₂ | |

| Molar Mass | 489.370 g·mol⁻¹ | |

| Code Name | LC15-0444 |

The unique structural features of this compound, particularly the fluorine substitutions, contribute to its high potency and selectivity as a DPP-4 inhibitor.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key strategic approach involves the preparation of two advanced intermediates: the trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core and the protected β-amino acid side chain with the difluoropiperidinone moiety. These intermediates are then coupled, followed by deprotection to yield the final active pharmaceutical ingredient.

Retrosynthetic Analysis

A logical retrosynthetic breakdown of this compound is illustrated below. This pathway highlights the key bond disconnections and the precursor molecules.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Tetrahydropyrido[3,4-d]pyrimidine Core

The synthesis of the heterocyclic core, 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a critical part of the overall synthesis. While specific, detailed public-domain experimental protocols for the industrial synthesis are proprietary, the general approach can be inferred from patent literature and related chemical syntheses. A plausible synthetic workflow is outlined below.

Caption: Synthetic workflow for the core heterocyclic intermediate.

Synthesis of the β-Amino Acid Side Chain

The synthesis of the (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)butanoic acid derivative involves the coupling of a protected β-amino acid with 5,5-difluoropiperidin-2-one. The stereochemistry at the C3 position is crucial for the biological activity and is typically introduced using a chiral starting material or through an asymmetric synthesis step.

Final Assembly and Deprotection

The final steps of the this compound synthesis involve the coupling of the tetrahydropyrido[3,4-d]pyrimidine core with the protected β-amino acid side chain, followed by the removal of the protecting group from the amino function.

Discovery and development history of Gemigliptin (LC15-0444)

An In-depth Technical Guide to the Discovery and Development of Gemigliptin (LC15-0444)

Abstract

This compound (LC15-0444), marketed as Zemiglo®, is a potent, selective, and long-acting oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed by LG Life Sciences.[1][2] It was approved by the Korean Food and Drug Administration in June 2012, marking a significant milestone for the Korean pharmaceutical industry.[2][3] this compound improves glycemic control in patients with type 2 diabetes mellitus (T2DM) by preventing the degradation of incretin hormones. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and preclinical and clinical development of this compound, tailored for researchers and professionals in drug development.

Discovery and Development History

The development program for DPP-4 inhibitors by LG Life Sciences commenced in the early 2000s, culminating in the approval of this compound in 2012.[3] Developed under the code LC15-0444, this compound emerged as a competitive and reversible inhibitor of the DPP-4 enzyme.[4][5] Its unique kinetic profile, characterized by a fast association and slow dissociation rate from the DPP-4 enzyme, distinguishes it from other gliptins like sitagliptin (fast-on, fast-off) and vildagliptin (slow-on, slow-off).[1][4][5] Following its approval in Korea, LG Life Sciences entered into licensing agreements with companies like Sanofi and Stendhal to commercialize this compound in over 100 countries.[6][7]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[8] This leads to several downstream effects that contribute to improved glucose homeostasis:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[8]

-

Suppressed Glucagon Secretion: Incretins act on pancreatic α-cells to reduce the secretion of glucagon, particularly in the postprandial state, thereby decreasing hepatic glucose production.[6][8]

These actions result in lower fasting and postprandial glucose levels and a reduction in hemoglobin A1c (HbA1c) in patients with T2DM.[1]

Figure 1: Mechanism of Action of this compound

Pharmacological Profile

In Vitro Studies

This compound has been extensively characterized in vitro to determine its potency, selectivity, and enzyme kinetics. It is a reversible and competitive inhibitor of DPP-4.[4] A key finding is its high selectivity for DPP-4 over other related proteases, such as DPP-8, DPP-9, and fibroblast activation protein (FAP)-α, which is crucial for its safety profile.[4][9]

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| DPP-4 Inhibition (Ki) | 7.25 ± 0.67 nM | [4] |

| DPP-4 Inhibition (IC50) | 10.3 nM (human recombinant) | [10] |

| Selectivity vs. DPP-8 | >23,000-fold | [4] |

| Selectivity vs. DPP-9 | >23,000-fold | [4] |

| Selectivity vs. FAP-α | >23,000-fold | [4] |

| AGE-BSA Formation (IC50) | 11.69 mM | [10][11] |

| AGE-Collagen Cross-link (IC50) | 1.39 mM | [10][11] |

In vitro studies also indicated that this compound is not a significant inhibitor or inducer of major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[6]

In Vivo Studies

Preclinical in vivo studies in various animal models, including mice, rats, dogs, and monkeys, have demonstrated the potent DPP-4 inhibitory activity of this compound.[4] These studies confirmed that oral administration of this compound leads to sustained DPP-4 inhibition, increased active GLP-1 levels, and improved glucose tolerance.[4][6] Long-term administration in diabetic mouse models resulted in dose-dependent decreases in HbA1c and amelioration of pancreatic β-cell damage.[4][6] Furthermore, studies in db/db mice have shown that this compound administration suppresses elevated serum levels of advanced glycation end products (AGEs), suggesting a potential role in mitigating AGE-related diabetic complications.[10][11]

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Species | Minimum Effective Dose | Reference |

| DPP-4 Activity Inhibition | Mice | 0.3 mg/kg | [1] |

| Rats | 3 mg/kg | [1] | |

| Dogs | 0.3 mg/kg | [1] | |

| Monkeys | 1 mg/kg | [1] | |

| Active GLP-1 Increase | Rats | 1 mg/kg | [1] |

| Dogs | 1 mg/kg | [1] | |

| Blood Glucose Reduction | DIO Mice | 0.3 mg/kg | [1] |

| Beagle Dogs | 1 mg/kg | [1] | |

| HbA1c Reduction | DIO Mice | 3 mg/kg/day (for 4 weeks) | [1] |

Pharmacokinetics

This compound exhibits a relatively balanced clearance mechanism through both metabolism and excretion in urine and feces.[6] The major metabolic pathway is hydroxylation, primarily mediated by CYP3A4, which forms an active metabolite, LC15-0636.[1][3] A key clinical advantage is that no dose adjustment is required for patients with renal or hepatic impairment.[5][7]

Table 3: Pharmacokinetic Parameters of this compound in Animals

| Parameter | Rat | Dog | Monkey | Reference |

| Bioavailability | 94% | 73% | 26% | [7] |

| Elimination Half-life | 3.6 h | 5.2 h | 5.4 h | [1][7] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the human DPP-4 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme is diluted in an assay buffer (e.g., Tris-HCl, pH 7.5). The chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), is prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations for the assay.

-

Assay Procedure:

-

In a 96-well microplate, the DPP-4 enzyme solution is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the Gly-Pro-pNA substrate to all wells.

-

The plate is incubated at 37°C.

-

-

Data Acquisition: The rate of p-nitroanilide release is measured kinetically by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction (slope of absorbance vs. time) is calculated for each concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Workflow for DPP-4 Inhibition Assay

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic animal model (e.g., db/db mice).

Methodology:

-

Animal Acclimatization: Diabetic mice are acclimatized for at least one week before the experiment.

-

Dosing: Animals are fasted overnight (e.g., 12-16 hours) with free access to water. The test group receives an oral dose of this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). The control group receives the vehicle only.

-

Glucose Challenge: After a specific time post-dosing (e.g., 60 minutes), a baseline blood sample (t=0) is collected from the tail vein. Immediately after, all animals receive an oral gavage of a glucose solution (e.g., 2 g/kg body weight).

-

Blood Sampling: Subsequent blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The blood glucose excursion curve is plotted for each group. The area under the curve (AUC) for glucose is calculated and compared between the this compound-treated and vehicle control groups using statistical analysis (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.

Conclusion

This compound (LC15-0444) is a novel DPP-4 inhibitor discovered and developed through a dedicated research program at LG Life Sciences. Its development was underpinned by extensive in vitro and in vivo pharmacological studies that established its high potency, exceptional selectivity, and long-acting profile. The compound's distinct kinetic properties and favorable pharmacokinetic profile, particularly the lack of a need for dose adjustment in renally or hepatically impaired patients, offer significant clinical advantages. As the first new anti-diabetic drug from the Korean pharmaceutical industry, this compound represents a successful translation of targeted enzyme inhibition into a valuable therapeutic agent for the management of type 2 diabetes mellitus.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound, a novel dipeptidyl peptidase 4 inhibitor: first new anti-diabetic drug in the history of Korean pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profiles of this compound (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sojourn of this compound: A Hidden Gem? | Singh | Clinical Diabetology [journals.viamedica.pl]

- 6. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound, a novel dipeptidyl peptidase-4 inhibitor, exhibits potent anti-glycation properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Inhibition Profile of Gemigliptin: A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the in vitro enzymatic inhibition characteristics of Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.

This compound is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the inhibition of the DPP-4 enzyme, which plays a critical role in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By blocking DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[3][4]

Quantitative Analysis of Enzymatic Inhibition

The inhibitory activity of this compound against DPP-4 has been quantified through various in vitro assays, determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, its selectivity has been assessed against other related proteases.

| Parameter | Value | Enzyme | Notes |

| Ki | 7.25 ± 0.67 nM | Human DPP-4 | This compound is a reversible and competitive inhibitor.[5][6] |

| Selectivity | >23,000-fold | DPP-4 vs. DPP-8, DPP-9, and FAP-α | Demonstrates high selectivity for the target enzyme.[5][6][7] |

Binding Kinetics

Kinetic studies reveal that this compound's interaction with the DPP-4 enzyme is characterized by a rapid association and a slow dissociation rate. This profile suggests a prolonged duration of action compared to other DPP-4 inhibitors like sitagliptin (which has a fast on- and fast off-rate) and vildagliptin (which has a slow on- and slow off-rate).[4][5][6][8]

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade affected by DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the enzymatic inhibition of this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a DPP-4 inhibitor.

1. Materials and Reagents:

-

Recombinant Human DPP-4

-

DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

2. Experimental Workflow:

3. Detailed Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 26 µL of the this compound dilutions to the respective wells.

-

Add 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.

-

Include control wells containing the enzyme and assay buffer without the inhibitor.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (e.g., 200 µM in Tris-HCl buffer), to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type and Ki

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

1. Procedure:

-

The DPP-4 inhibition assay is performed as described above, with a key modification: varying concentrations of the substrate (Gly-Pro-AMC) are used at fixed concentrations of this compound.

-

The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

2. Data Analysis:

-

The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the plot indicates the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.

Selectivity Assay

To assess the selectivity of this compound, its inhibitory activity is tested against other related proteases, such as DPP-8 and DPP-9.

1. Procedure:

-

The in vitro inhibition assay is performed as described for DPP-4, but with the respective enzymes (DPP-8 or DPP-9) and their appropriate substrates.

-

The IC50 values for this compound against DPP-8 and DPP-9 are determined.

2. Data Analysis:

-

The selectivity is expressed as the ratio of the IC50 value for the off-target enzyme (e.g., DPP-8) to the IC50 value for the target enzyme (DPP-4). A higher ratio indicates greater selectivity.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent, selective, and competitive inhibitor of the DPP-4 enzyme with a long-acting kinetic profile.[1][5][6][9] These properties contribute to its efficacy in the management of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the consistent and accurate in vitro evaluation of this compound and other DPP-4 inhibitors.

References

- 1. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of the Novel Dipeptidyl Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes: A Meta-Analysis [e-enm.org]

- 3. lifetechindia.com [lifetechindia.com]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. doaj.org [doaj.org]

- 7. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound, a novel dipeptidyl peptidase-4 inhibitor, exhibits potent anti-glycation properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Kinetics and Inhibition Constant (Ki) of Gemigliptin for Dipeptidyl Peptidase-4 (DPP-4)

This technical guide provides a detailed overview of the interaction between gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its target enzyme. The content herein is curated for researchers, scientists, and professionals in drug development, focusing on quantitative binding parameters, experimental methodologies, and the underlying mechanism of action.

Quantitative Analysis of this compound-DPP-4 Interaction

This compound is characterized as a potent, selective, reversible, and competitive inhibitor of the DPP-4 enzyme.[1][2][3][4][5] Its binding kinetics are distinguished by a rapid association with the enzyme followed by a slow dissociation, a profile that contributes to its long-acting therapeutic effect.[1][2][4][6][7] This kinetic profile contrasts with that of sitagliptin, which exhibits both fast association and dissociation rates, and vildagliptin, which has slow rates for both processes.[2]

The key quantitative parameters defining the interaction between this compound and DPP-4 are summarized in the table below.

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 7.25 ± 0.67 nM | A measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. This compound is a competitive inhibitor.[1][2][4][8] |

| Half-Maximal Inhibitory Concentration (IC50) | 10.3 nM | The concentration of this compound required to inhibit 50% of the activity of human recombinant DPP-4.[3] |

| Binding Kinetics | Fast Association (k-on), Slow Dissociation (k-off) | This kinetic signature indicates that this compound binds to the DPP-4 enzyme quickly and remains bound for an extended period, leading to sustained inhibition.[1][2][6][7] |

| Selectivity | >23,000-fold over DPP-8, DPP-9, and FAP-α | Demonstrates high specificity for the DPP-4 enzyme compared to other related proteases, which is crucial for minimizing off-target effects.[1][2][4][8][9][10] |

Experimental Protocols

The determination of this compound's binding parameters involves specific in vitro enzyme kinetic assays. The primary method cited is a continuous spectrophotometric assay.

Protocol: Determination of Ki via Spectrophotometric Assay

This protocol is based on the methodology used to characterize the inhibition of DPP-4 by this compound.

Objective: To determine the inhibition constant (Ki) of this compound for the DPP-4 enzyme.

Principle: The enzymatic activity of DPP-4 is measured by its ability to cleave a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA). The cleavage reaction releases p-nitroanilide (pNA), which can be detected by measuring the increase in absorbance at a specific wavelength (390-405 nm). In the presence of a competitive inhibitor like this compound, the rate of this reaction decreases. By measuring the reaction rate at various substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined.

Materials:

-

Recombinant human DPP-4 enzyme

-

This compound (inhibitor)

-

Gly-Pro-pNA (substrate)

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Spectrophotometric microplate reader capable of kinetic measurements at 390 nm or 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-4 enzyme in assay buffer.

-

Prepare serial dilutions of this compound at various concentrations.

-

Prepare several concentrations of the Gly-Pro-pNA substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the DPP-4 enzyme, assay buffer, and varying concentrations of this compound (or vehicle for control wells).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the Gly-Pro-pNA substrate solution to all wells.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of substrate and inhibitor.

-

To determine the mode of inhibition, generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.[8]

-

Calculate the Ki value by using a suitable curve-fitting program to perform non-linear regression analysis on the velocity data versus substrate and inhibitor concentrations.[8]

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular mechanism of DPP-4 inhibition.

Caption: Experimental workflow for determining the Ki value of this compound.

Caption: Mechanism of DPP-4 inhibition by this compound and its downstream effects.

References

- 1. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of this compound (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]

- 5. This compound, a novel dipeptidyl peptidase 4 inhibitor: first new anti-diabetic drug in the history of Korean pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real World Study of Effectiveness of this compound Add-On Therapy in Type 2 Diabetes Mellitus | Sarkar | Clinical Diabetology [journals.viamedica.pl]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Efficacy and Safety of the Novel Dipeptidyl Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Selectivity Profile of Gemigliptin Against DPP-8 and DPP-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its activity against the closely related proteases, DPP-8 and DPP-9. Understanding this selectivity is critical for evaluating the potential for off-target effects and ensuring a favorable safety profile in the development of therapeutic agents for type 2 diabetes mellitus.

Core Findings: High Selectivity of this compound

This compound demonstrates a high degree of selectivity for DPP-4 over other dipeptidyl peptidases, particularly DPP-8 and DPP-9. This selectivity is a key characteristic that minimizes the potential for adverse effects that could arise from the inhibition of these other enzymes.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified to demonstrate its preference for DPP-4. The data is summarized in the table below.

| Enzyme | This compound IC50 (nM) | Selectivity Fold vs. DPP-4 |

| DPP-4 | 16 | - |

| DPP-8 | > 440,000 | > 27,000 |

| DPP-9 | > 370,000 | > 23,000 |

Note: The IC50 values for DPP-8 and DPP-9 are presented as greater than the highest tested concentrations, indicating minimal inhibition at these levels. The selectivity fold is calculated by dividing the IC50 for the off-target enzyme (DPP-8 or DPP-9) by the IC50 for the target enzyme (DPP-4).

This compound is a competitive and reversible inhibitor of DPP-4 with a Ki value of 7.25 nM. The high selectivity, with a fold difference of over 23,000 for both DPP-8 and DPP-9, underscores the specific nature of this compound's interaction with its intended target.

Experimental Protocols

The determination of the selectivity profile of DPP-4 inhibitors like this compound involves robust biochemical assays. The following is a representative protocol for assessing enzyme inhibition.

In Vitro Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4, DPP-8, and DPP-9.

Materials:

-

Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant DPP enzymes to a working concentration in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted this compound solution to the wells of the microplate.

-

Add the diluted enzyme solution to the wells containing the test compound.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

-

Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Experimental Workflow for Determining DPP Inhibition

The following diagram illustrates the key steps in the in vitro enzyme inhibition assay used to determine the IC50 values for this compound against DPP-4, DPP-8, and DPP-9.

Caption: Workflow for DPP enzyme inhibition assay.

Signaling Pathway of this compound's Action

This diagram depicts the mechanism of action of this compound in the context of glucose homeostasis.

Caption: this compound's mechanism of action.

Conclusion

The data presented in this guide clearly establishes the high selectivity of this compound for DPP-4 over DPP-8 and DPP-9. This specificity, demonstrated through rigorous in vitro enzyme inhibition assays, is a crucial aspect of its pharmacological profile. The detailed experimental protocol and illustrative diagrams provide a comprehensive resource for researchers and professionals in the field of drug development, aiding in the understanding and evaluation of this important therapeutic agent.

Gemigliptin's Impact on Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound enhances endogenous levels of these hormones by preventing their degradation, thereby improving glycemic control in patients with type 2 diabetes mellitus. This document details the underlying mechanism of action, presents quantitative data from clinical studies, outlines experimental protocols for incretin measurement, and provides visualizations of key pathways and workflows.

Introduction to this compound and the Incretin System

This compound is an oral anti-hyperglycemic agent that functions as a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The therapeutic action of this compound is intrinsically linked to the incretin effect , a physiological process where gut-derived hormones enhance insulin secretion following nutrient intake.

The two primary incretin hormones are GLP-1 and GIP. They are released from enteroendocrine L-cells and K-cells in the intestine, respectively, in response to a meal. Their functions are crucial for glucose homeostasis:

-

Stimulation of Insulin Secretion: Both GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][2]

The physiological activity of these hormones is short-lived, as they are rapidly inactivated by the DPP-4 enzyme. By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP, leading to improved glycemic control.[1][3]

Core Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] The inhibition of DPP-4 prevents the cleavage and inactivation of GLP-1 and GIP, leading to an increase in the plasma concentrations of their active forms. This enhancement of active incretin levels produces several downstream therapeutic effects:

-

Increased glucose-dependent insulin release.

-

Decreased glucagon secretion.

The combination of this compound with metformin has been shown to have additional effects, significantly increasing plasma active GLP-1 concentrations and further lowering serum glucose and plasma glucagon levels compared to monotherapy.[3][4]

References

- 1. A fixed-dose combination tablet of this compound and metformin sustained release has comparable pharmacodynamic, pharmacokinetic, and tolerability profiles to separate tablets in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of a fixed-dose combination of this compound/metformin sustained release 25/500 mg compared to the loose combination in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]

- 4. Pharmacokinetic comparison of this compound 50 mg and metformin 500 mg as a fixed-dose combination and loose combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Gemigliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. Understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans and ensuring its safe and effective development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species: rats, dogs, and monkeys. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and development of this important therapeutic agent.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been evaluated in several preclinical animal models. A summary of the key pharmacokinetic parameters following oral administration is presented in the tables below.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Value | Reference |

| Dose (mg/kg) | 10 | [1] |

| Bioavailability (%) | 95.2 | [1] |

| Tmax (hr) | 0.3 - 0.5 | [2] |

| t½ (hr) | 3.6 | [3] |

Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Bioavailability (%) | 73 | [2] |

| Tmax (hr) | 0.3 - 0.5 | [2] |

| t½ (hr) | 5.2 | [3] |

Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Value | Reference |

| Bioavailability (%) | 26 | [2] |

| t½ (hr) | 5.4 | [3] |

t½: Elimination half-life.

Absorption

Following oral administration, this compound is rapidly absorbed in rats and dogs, with the time to reach maximum plasma concentration (Tmax) occurring between 0.3 and 0.5 hours[2]. The oral bioavailability of this compound is high in rats (95.2%) and moderate in dogs (73%), while it is lower in monkeys (26%)[1][2].

Distribution

After absorption, this compound is distributed into various tissues. In rats, studies with 14C-labeled this compound have shown that there is no specific distribution to organs other than the digestive tract[1]. The volume of distribution suggests extensive extravascular distribution[2].

Metabolism

The primary metabolic pathway for this compound in rats is hydroxylation[1]. The major circulating metabolites identified in rat plasma are a dehydrated metabolite (LC15-0516) and hydroxylated metabolites (LC15-0635 and LC15-0636)[1]. In humans, cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme responsible for the metabolism of this compound[4]. While detailed comparative metabolism studies in dogs and monkeys are not extensively published, it is anticipated that hepatic metabolism is a key clearance pathway in these species as well.

Figure 1: ADME Pathway of this compound.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. In a study with 14C-labeled this compound in rats, approximately 43.6% of the administered dose was excreted in the urine and 41.2% in the feces within 7 days[1]. Biliary excretion accounted for about 17.7% of the dose in the first 24 hours[1]. This indicates a balanced excretion profile between the urinary and fecal pathways in rats.

Experimental Protocols

ADME Study with 14C-Labeled this compound in Rats

A representative experimental workflow for an absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled this compound in rats is outlined below.

Figure 2: ADME Study Workflow.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Radiolabeled Compound: [14C]this compound is synthesized and administered.

-

Dosing: A single oral dose is administered by gavage.

-

Sample Collection: Blood, urine, feces, and bile (from bile duct-cannulated rats) are collected at predetermined time points.

-

Radioactivity Measurement: The total radioactivity in each sample is quantified using a liquid scintillation counter.

-

Metabolite Profiling: Plasma, urine, and feces samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

-

Tissue Distribution: At the end of the study, a separate group of animals may be used for quantitative whole-body autoradiography (QWBA) to determine the distribution of radioactivity in various tissues.

Bioanalytical Method for this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Figure 3: Bioanalytical Workflow.

Methodology:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile or by solid-phase extraction to remove interfering substances.

-

Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of this compound and its metabolites is achieved on a reverse-phase column (e.g., C18) using a gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes.

-

Quantification: The concentration of this compound and its metabolites in the samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.

Figure 4: this compound MOA.

Conclusion

This compound exhibits favorable pharmacokinetic properties in preclinical animal models, including rapid absorption and a balanced excretion profile. The metabolic pathways are being elucidated, with hydroxylation being a key route in rats. The data from these preclinical studies are essential for understanding the disposition of this compound and for designing and interpreting clinical trials in humans. This technical guide provides a foundational understanding of the preclinical pharmacokinetic profile of this compound to aid in its continued development and clinical application.

References

- 1. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. tools.niehs.nih.gov [tools.niehs.nih.gov]

- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Gemigliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin (Zemiglo®) is a potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Developed by LG Life Sciences, it enhances the levels of active incretin hormones, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is fundamental to its development and clinical application. This guide provides an in-depth technical overview of the pharmacokinetic properties of this compound, compiling quantitative data from human and preclinical studies, detailing experimental methodologies, and visualizing key processes.

Absorption

This compound is characterized by rapid oral absorption.[1][3] Following oral administration, it is quickly taken up from the gastrointestinal tract.

Bioavailability and Pharmacokinetic Parameters

After a single 50 mg oral dose in healthy human subjects, this compound reaches its maximum plasma concentration (Cmax) in approximately 1.8 to 5 hours.[1][3] The systemic exposure, as measured by the area under the curve (AUC), increases in a dose-proportional manner.[1] Studies in rats using ¹⁴C-labeled this compound demonstrated a high oral bioavailability of 95.2%.[4][5] Its absorption is not affected by food.[6]

Table 1: Absorption and Pharmacokinetic Parameters of this compound

| Parameter | Human (50 mg dose) | Rat |

| Time to Cmax (Tmax) | 1.8 (0.5–3) hr[1] | 0.3 - 0.5 hr[7] |

| Cmax | 62.7 ± 23.3 ng/mL[1] | Not specified |

| AUC | 743.1 ± 190.6 ng·hr/mL[1] | Not specified |

| Absolute Bioavailability | >63.4% (minimum, based on urinary recovery)[8] | 95.2%[4][5] |

| Effect of Food | No significant effect[6] | Not applicable |

Experimental Protocol: Human Pharmacokinetic Study

A typical pharmacokinetic study to determine the absorption profile of this compound in humans involves a single-dose, open-label design in healthy volunteers.

-

Subject Recruitment: Healthy male and/or female subjects are enrolled after providing informed consent.

-

Dosing: Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 50 mg).

-

Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before dosing (0 hr) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

Visualization: Oral Drug Absorption Workflow

Distribution

Following absorption, this compound distributes into systemic circulation and tissues. Its distribution characteristics are influenced by its binding to plasma proteins.

Plasma Protein Binding and Volume of Distribution

This compound exhibits low plasma protein binding. In vitro studies with human plasma show a binding of 29% for the parent drug.[3] Its metabolites, including the major active metabolite, show slightly higher binding at 35% to 48%.[3] This low level of binding suggests that a large fraction of the drug is free to distribute into tissues and interact with its target, the DPP-4 enzyme. Preclinical studies in rats showed no specific accumulation in tissues other than digestive organs.[4][5]

Table 2: Distribution Characteristics of this compound

| Parameter | This compound | Major Metabolites |

| Human Plasma Protein Binding | 29%[3] | 35% - 48%[3] |

| Volume of Distribution (Vd) | Not explicitly reported | Not applicable |

| Tissue Distribution (Rats) | No specific tissue accumulation observed[4][5] | Not applicable |

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a standard method used to determine the extent of drug binding to plasma proteins.

-

Apparatus Setup: A dialysis cell is composed of two chambers separated by a semi-permeable membrane that allows small molecules (like the drug) to pass but retains large proteins.

-

Sample Preparation: One chamber is filled with plasma (human or animal) spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer solution.

-

Incubation: The apparatus is sealed and incubated at a physiological temperature (37°C) with gentle shaking, allowing the system to reach equilibrium. This can take several hours.

-

Sampling and Analysis: Once equilibrium is reached, samples are taken from both the plasma and buffer chambers. The concentrations of this compound in each chamber are measured by LC-MS/MS.

-

Calculation: The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers, representing the unbound (free) fraction.

Visualization: Drug Distribution Process

Metabolism

This compound undergoes metabolism, primarily in the liver, leading to the formation of several metabolites, including one with significant pharmacological activity.

Metabolic Pathways and Key Enzymes

The primary metabolic pathway for this compound is hydroxylation.[4][10] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for its metabolism.[3][8][10] This process results in the formation of a major active metabolite, LC15-0636 (a hydroxylated metabolite), which is approximately two times more potent as a DPP-4 inhibitor than the parent compound.[3] In human plasma, unchanged this compound is the most abundant component, accounting for 67.2% to 100% of the radioactivity, while the active metabolite LC15-0636 was the only metabolite with systemic exposure greater than 10% of the total drug-related material.[7][8][10]

In vitro studies show that this compound is not an inhibitor or inducer of major CYP isozymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4), suggesting a low potential for metabolic drug-drug interactions.[1][3][11]

Table 3: Metabolism of this compound

| Parameter | Description |

| Primary Metabolic Pathway | Hydroxylation[4][10] |

| Primary Enzyme | CYP3A4[3][8][10] |

| Major Active Metabolite | LC15-0636 (hydroxylated)[3][4][10] |

| Metabolite Potency | LC15-0636 is ~2x more potent than this compound[3] |

| Relative Plasma Exposure | Unchanged this compound: 67.2-100% of radioactivity[8] LC15-0636: 9.1-17.5% of plasma radioactivity[7] |

| CYP Inhibition/Induction | Not an inhibitor or inducer of major CYP enzymes in vitro[1][3][11] |

Experimental Protocol: In Vitro Metabolism (Human Liver Microsomes)

This assay is used to identify the enzymes responsible for a drug's metabolism.

-

Reagents: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes; a buffered solution; NADPH (a necessary cofactor for CYP activity); and the test compound (this compound).

-

Incubation: this compound is added to a mixture of HLMs and buffer. The reaction is initiated by adding NADPH. The mixture is incubated at 37°C.

-

Reaction Termination: After a set time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Analysis: The sample is centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

-

Enzyme Identification: To identify the specific CYP isozyme, the experiment can be repeated using recombinant human CYP enzymes or by including specific chemical inhibitors for each major CYP isozyme. A reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms that enzyme's involvement.

Visualization: Metabolic Pathway of this compound

Excretion

This compound and its metabolites are eliminated from the body through a balanced combination of renal and fecal routes.

Routes of Elimination

A human mass balance study using radiolabeled [¹⁴C]this compound showed that a total of 90.5% of the administered radioactive dose was recovered over 192 hours.[8] Of the recovered dose, 63.4% was found in the urine and 27.1% in the feces.[8] Unchanged this compound was a major component in both matrices, accounting for a significant portion of the excreted drug. This demonstrates a balanced clearance mechanism, involving both metabolism and direct excretion via urine and feces, which is a favorable characteristic as it reduces reliance on a single elimination pathway.[1] Preclinical data from rats also showed a balanced excretion profile, with 43.6% of the dose recovered in urine and 41.2% in feces.[4][5]

Table 4: Excretion of this compound in Humans (Following a single oral 50 mg [¹⁴C]this compound dose)

| Parameter | Urine | Feces | Total Recovery |

| Total Radioactivity (% of dose) | 63.4%[1][8] | 27.1%[1][8] | 90.5%[1][8] |

| Unchanged this compound (% of dose) | ~39%[1] | ~11%[1] | ~50% |

| Unchanged this compound (% of radioactivity in matrix) | 61% (range: 44.8-67.2%)[1][8] | 41% (range: 27.7-51.8%)[1][8] | Not applicable |

Experimental Protocol: Human Mass Balance Study

This type of study is critical for understanding the overall disposition of a drug.

-

Subject Selection: A small number of healthy male subjects are typically enrolled.

-

Drug Synthesis: A version of this compound is synthesized with a radioactive isotope, usually Carbon-14 (¹⁴C), incorporated into a stable position of the molecule.

-

Dosing: Subjects receive a single oral dose of [¹⁴C]this compound, usually in combination with a therapeutic dose of the non-labeled drug.

-

Sample Collection: All urine and feces are collected quantitatively at scheduled intervals for an extended period (e.g., up to 192 hours or until radioactivity in excreta falls below a certain level). Blood samples are also collected to characterize the pharmacokinetics of total radioactivity and the parent drug.

-

Radioactivity Measurement: The total radioactivity in each collected sample (plasma, urine, feces) is measured using liquid scintillation counting.

-

Metabolite Profiling: Samples are analyzed using techniques like LC-MS/MS and radiochromatography to identify and quantify the parent drug and its metabolites.

-

Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the primary routes and extent of excretion.

Visualization: Excretion Pathways of this compound

Conclusion

This compound exhibits a well-characterized and favorable ADME profile. It is rapidly absorbed, with exposure increasing proportionally with the dose, and is not affected by food. Distribution is characterized by low plasma protein binding, allowing for wide availability to target tissues. Metabolism is primarily mediated by CYP3A4 to form a more potent active metabolite, yet this compound shows a low propensity for clinically significant CYP-based drug-drug interactions. A key feature is its balanced elimination, with significant contributions from both renal and fecal excretion pathways. This balanced clearance reduces the impact of impaired function in a single organ, allowing for its use without dose adjustment in patients with renal or moderate hepatic impairment.[1][11] This comprehensive ADME profile supports the clinical utility and safety of this compound in the management of type 2 diabetes.

References

- 1. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Newer Promising Gliptin for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Absorption, distribution, metabolism and excretion of this compound, a novel dipeptidyl peptidase IV inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mimsshst.blob.core.windows.net [mimsshst.blob.core.windows.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Absorption, metabolism and excretion of [14C]this compound, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of pharmacokinetic drug interactions between this compound (dipeptidylpeptidase-4 inhibitor) and glimepiride (sulfonylurea) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]

Methodological & Application

Application Notes and Protocols for UV Spectrophotometric Quantification of Gemigliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is utilized in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2]

Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and research purposes. This document provides a detailed protocol for the quantification of this compound using a simple, cost-effective, and rapid UV spectrophotometric method. The method is based on the measurement of UV absorbance of this compound in methanol.

Principle of the Method

The method involves the measurement of the absorbance of this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound is then determined by comparing the absorbance of the sample solution with that of a standard solution of known concentration. The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law within a specific concentration range.

Instrumentation and Reagents

-

Instrumentation:

-

UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cuvettes.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

-

Reagents and Chemicals:

-

This compound reference standard

-

Methanol (HPLC or Spectroscopic grade)

-

Distilled water

-

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)

-

Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol with the aid of sonication for 10 minutes. Make up the volume to 100 mL with methanol.

-

Preparation of Working Standard Solution (10 µg/mL): From the standard stock solution, pipette out 1 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.

-

Scanning: Scan the prepared working standard solution from 200 to 400 nm against methanol as a blank. The wavelength at which maximum absorbance is observed is the λmax of this compound. The reported λmax for this compound in methanol is approximately 248.40 nm.[3]

Preparation of Calibration Curve

-

Preparation of Standard Solutions: From the standard stock solution (1000 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in the range of 20-60 µg/mL (e.g., 20, 30, 40, 50, and 60 µg/mL).[3]

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax (248.40 nm) using methanol as a blank.

-

Plotting the Calibration Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (r²) should be determined.

Preparation of Sample Solution (from Tablet Formulation)

-

Weighing and Crushing: Weigh and finely powder not fewer than 20 tablets of this compound.

-

Extraction of this compound: Transfer a quantity of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilution: Make up the volume to 50 mL with methanol. Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41), discarding the first few mL of the filtrate.

-

Final Dilution: From the filtered solution, pipette out an appropriate aliquot and dilute with methanol to obtain a final concentration within the linearity range (e.g., 40 µg/mL).

-

Absorbance Measurement: Measure the absorbance of the final sample solution at the λmax against methanol as a blank.

Quantification of this compound in the Sample

The concentration of this compound in the sample solution can be calculated using the regression equation of the calibration curve:

y = mx + c

Where:

-

y = Absorbance of the sample solution

-

m = Slope of the calibration curve

-

x = Concentration of the sample solution

-

c = Intercept of the calibration curve

The amount of this compound in the tablet can then be calculated using the following formula:

Amount (mg/tablet) = (Concentration (µg/mL) × Dilution Factor × Average tablet weight) / Weight of tablet powder taken

Method Validation

The developed UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Parameter | Specification |

| Linearity | A linear relationship between absorbance and concentration should be observed. The correlation coefficient (r²) should be ≥ 0.999.[2] |

| Range | 20 - 60 µg/mL[3] |

| Accuracy (% Recovery) | The accuracy of the method should be determined by recovery studies using the standard addition method. The mean recovery should be within 98-102%. |

| Precision (% RSD) | The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as excipients. This can be demonstrated by comparing the spectra of the drug substance and the drug product. |

Data Presentation

The following tables summarize the expected quantitative data for the validation of the UV spectrophotometric assay of this compound.

Table 1: Linearity Data

| Concentration (µg/mL) | Absorbance (at 248.40 nm) |

| 20 | Expected Absorbance |

| 30 | Expected Absorbance |

| 40 | Expected Absorbance |

| 50 | Expected Absorbance |

| 60 | Expected Absorbance |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery) Study

| Amount Added (%) | Amount of Drug Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80 | Concentration | Concentration | % |

| 100 | Concentration | Concentration | % |

| 120 | Concentration | Concentration | % |

| Mean % Recovery | 98 - 102% |

Table 3: Precision Study

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 40 | < 2% | < 2% |

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for this compound quantification.

Caption: Mechanism of action of this compound.

References

Validated Analytical Methods for Gemigliptin in Pharmaceutical Formulations: Application Notes and Protocols

This document provides detailed application notes and protocols for the quantitative analysis of Gemigliptin in pharmaceutical formulations. The methods described herein are based on validated analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV)-Visible Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound. Several validated methods have been developed for its determination, both as a single active pharmaceutical ingredient (API) and in combination with other drugs such as Metformin.

Comparative Summary of Validated RP-HPLC Methods

The following table summarizes the key parameters of different validated RP-HPLC methods for the analysis of this compound, providing a clear comparison for method selection.

| Parameter | Method 1 | Method 2 | Method 3 |

| Instrumentation | Agilent 1220 LC series HPLC[1] | Shimadzu LC-2010 HPLC[2] | HPLC system with UV detector |

| Column | Zorbax Eclipse XDB-C18 (4.6x250mm, 5µm)[1][3] | Sheisdo C18 (250 x 4.6 mm, 5µm)[2] | Gemni C18 (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Methanol: Water (20:80 v/v)[1][3] | Acetonitrile: Methanol: Water (40:40:20 v/v/v), pH 3.0[2] | Buffer (20mM Ammonium Acetate in water, pH 3.5): (Methanol: Acetonitrile 40:10 v/v) (60:40 v/v)[4] |

| Flow Rate | 1.0 ml/min[1][3] | 1.0 ml/min[2] | 1.0 mL/min[4] |

| Detection Wavelength | 233 nm[1][3] | 280 nm[2] | 265 nm[4] |

| Retention Time | 2.3 min[1][3] | 2.735 min[2] | 7.4 min[4] |

| Linearity Range | 1-35 µg/ml[1][3] | 50-300 µg/ml[2] | 1-25 µg/ml |

| Correlation Coefficient (r²) | 0.999[1][3] | 0.997[2] | >0.999 |

| Accuracy (% Recovery) | 99.85%[1] | 99.71% - 100.8%[2] | 98.0% - 100.0% |

| Precision (%RSD) | < 2% | < 2%[2] | < 2% |

| LOD | Not Reported | 14.36 µg/mL[2] | 14.21 µg/ml |

| LOQ | Not Reported | 43.53 µg/mL[2] | 43.90 µg/ml |

Experimental Protocol: RP-HPLC Method 1

This protocol details the procedure for the estimation of this compound using an isocratic RP-HPLC method.[1][3]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: Agilent 1220 LC series with a variable wavelength UV detector.[1]

-

Mobile Phase: A filtered and degassed mixture of Methanol and Water in a 20:80 v/v ratio.[1][3]

-

Temperature: Ambient.[1]

2. Preparation of Solutions:

-

Standard Stock Solution (1000 µg/ml): Accurately weigh 10 mg of this compound standard and transfer it to a 10 ml volumetric flask. Dissolve in methanol and make up the volume with the same solvent.[1][3]

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 35 µg/ml using the mobile phase as the diluent.[1][3]

-

Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 ml volumetric flask. Add a small amount of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm membrane filter. Further, dilute the solution with the mobile phase to obtain a final concentration within the linearity range.

3. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 20 µl of the blank (mobile phase) to ensure a stable baseline.

-

Inject 20 µl of each working standard solution in triplicate.

-

Record the peak area and plot a calibration curve of peak area versus concentration.

-

Inject 20 µl of the sample solution in triplicate.

-

Determine the concentration of this compound in the sample from the calibration curve.

4. System Suitability:

-

The number of theoretical plates should be more than 2000.

-

The tailing factor should be less than 2.0.

-

The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.

Workflow for RP-HPLC Analysis of this compound

Caption: Workflow for RP-HPLC analysis of this compound.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method has been developed for the determination of this compound in bulk and pharmaceutical formulations. This method is based on the principle of charge transfer complex formation.[5][6][7]

Method Summary

| Parameter | Visible Spectrophotometric Method |

| Principle | Indirect method involving charge transfer complex formation with N-bromosuccinimide (NBS), metol, and sulphanilic acid.[5][6] |

| Instrumentation | Double beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700).[5] |

| Wavelength (λmax) | Not directly specified for this compound, but for the resulting complex. |

| Linearity Range | 2.0–30.0 µg/mL.[6][7] |

| Correlation Coefficient (r²) | > 0.999.[6][7] |

| Accuracy (% Recovery) | 99.92% to 100.08%.[7] |

| LOD | 0.010 µg/mL.[7] |

| LOQ | 0.033 µg/mL.[7] |

Experimental Protocol: Visible Spectrophotometry

This protocol describes an indirect method for the determination of this compound.[5][6][7]

1. Instrumentation:

-

Spectrophotometer: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.[5]

2. Preparation of Reagents and Solutions:

-

Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound standard and dissolve it in 50 mL of methanol in a volumetric flask.[5][6]

-

Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with methanol.

-

N-bromosuccinimide (NBS) Solution: Prepare a suitable concentration of NBS in a buffer medium.

-

Metol Solution (0.2%): Dissolve 200 mg of metol (N-methyl-p-aminophenol) in the appropriate solvent.[6]

-

Sulphanilic Acid Solution: Prepare a solution of sulphanilic acid.

3. Analytical Procedure:

-

To a series of volumetric flasks, add increasing aliquots of the this compound working standard solution (to achieve final concentrations of 2.0-30.0 µg/mL).

-

Add a known excess amount of NBS solution to each flask and allow the oxidation of this compound to proceed.

-

Add metol and sulphanilic acid solutions to react with the unconsumed NBS, forming a colored charge transfer complex.

-

Dilute to the mark with the appropriate solvent and mix well.

-

Measure the absorbance of the resulting solution against a reagent blank.

-

Plot a calibration curve of absorbance versus the concentration of this compound. The absorbance will decrease with an increasing concentration of this compound.[5]

-

For the assay of tablets, prepare a sample solution as described for the HPLC method and follow the same procedure.

Workflow for UV-Visible Spectrophotometric Analysis

Caption: Workflow for UV-Visible Spectrophotometric Analysis.

Mechanism of Action of this compound: Signaling Pathway

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[8][9] Its primary mechanism of action involves the potentiation of incretin hormone activity.[8]

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[8] The enzyme DPP-4 rapidly degrades these incretin hormones, limiting their physiological effects.[8]

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity.[8] This leads to enhanced glucose-dependent insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control in patients with type 2 diabetes.[8]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. jpsbr.org [jpsbr.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]